![molecular formula C18H19NO5S B3002449 Methyl 4,5-dimethyl-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)thiophene-3-carboxylate CAS No. 874464-79-6](/img/structure/B3002449.png)
Methyl 4,5-dimethyl-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)thiophene-3-carboxylate
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Overview
Description
The compound of interest, Methyl 4,5-dimethyl-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)thiophene-3-carboxylate, is a derivative of the thiophene family, which is known for its diverse biological activities and applications in medicinal chemistry. Thiophene derivatives have been synthesized and studied for various pharmacological properties, including antiarrhythmic, serotonin antagonist, and antianxiety activities .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the Gewald reaction, which is a three-component reaction between ketones, cyanoacetates, and sulfur. This reaction has been utilized to generate alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates, which can then undergo dehydrogenation to afford alkyl 2-aminobenzo[b]thiophene-3-carboxylates in good to excellent yields . Another method reported for the aromatization of these compounds involves the use of dimethyl sulfoxide catalyzed by p-toluenesulfonic acid, leading to excellent yields of the desired products .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is confirmed using various spectroscopic techniques, including infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), mass spectrometry (MS), and elemental analysis. These methods provide detailed information about the molecular framework and substitution patterns of the synthesized compounds .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including Friedel-Crafts acylation, which leads to the formation of isomeric products. The regioselectivity of these reactions can be studied using nuclear magnetic resonance (NMR) spectroscopy and calculations of the highest occupied molecular orbital (HOMO) to determine the electron densities on the reactive sites . Additionally, palladium-catalyzed coupling reactions have been employed to introduce substituents at specific positions on the thiophene ring, which is crucial for the development of potent and selective inhibitors of biological targets such as urokinase-type plasminogen activator (uPA) .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, including their solubility, melting points, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, which in turn affects their biological activity and potential as therapeutic agents. The pharmacological activities of these compounds are often assessed in comparison to known drugs, and their acute toxicity is determined by LD50 assays .
properties
IUPAC Name |
methyl 4,5-dimethyl-2-[(2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-9-11(3)25-17(14(9)18(21)22-4)19-16(20)15-10(2)23-12-7-5-6-8-13(12)24-15/h5-8,10,15H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINNCTZANHMDNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C(=C(S3)C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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